Cas no 1247517-44-7 (2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one)
![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one structure](https://ja.kuujia.com/scimg/cas/1247517-44-7x500.png)
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
- 2-cyclopropyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Z2227687433
-
- インチ: 1S/C10H12N2O/c13-10-7-2-1-3-8(7)11-9(12-10)6-4-5-6/h6H,1-5H2,(H,11,12,13)
- InChIKey: HRFUMFZRYZHYEJ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2CCCC=2N=C(C2CC2)N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 337
- トポロジー分子極性表面積: 41.5
- 疎水性パラメータ計算基準値(XlogP): 0.4
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111600-0.1g |
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
1247517-44-7 | 95.0% | 0.1g |
$145.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21336-5G |
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
1247517-44-7 | 95% | 5g |
¥ 5,346.00 | 2023-03-31 | |
Enamine | EN300-111600-5.0g |
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
1247517-44-7 | 95.0% | 5.0g |
$1211.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21336-10G |
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
1247517-44-7 | 95% | 10g |
¥ 8,012.00 | 2023-03-31 | |
TRC | B425210-10mg |
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
1247517-44-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-111600-2.5g |
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
1247517-44-7 | 95.0% | 2.5g |
$817.0 | 2025-02-21 | |
1PlusChem | 1P01A1H4-2.5g |
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
1247517-44-7 | 95% | 2.5g |
$1066.00 | 2025-03-04 | |
Ambeed | A684176-1g |
2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol |
1247517-44-7 | 98% | 1g |
$264.0 | 2024-04-25 | |
Aaron | AR01A1PG-500mg |
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
1247517-44-7 | 95% | 500mg |
$472.00 | 2025-02-08 | |
A2B Chem LLC | AV47288-1g |
2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol |
1247517-44-7 | 95% | 1g |
$475.00 | 2024-04-20 |
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one 関連文献
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-oneに関する追加情報
Introduction to 2-Cyclopropyl-3H,4H,5H,6H,7H-Cyclopenta[d]pyrimidin-4-one (CAS No. 1247517-44-7)
2-Cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one (CAS No. 1247517-44-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of cyclopenta[d]pyrimidines, which are known for their diverse biological activities and pharmacological properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one.
The chemical structure of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is characterized by a cyclopentapyrimidine core with a cyclopropyl substituent at the 2-position. The cyclopentapyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The cyclopropyl group adds an additional layer of complexity and potential for modulation of biological activity.
The synthesis of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one has been reported in several studies. One common approach involves the cyclization of an appropriate precursor through a multistep process. For instance, a key intermediate can be synthesized by the reaction of a substituted acrylonitrile with a cyclopropyl-containing reagent. Subsequent cyclization and functional group manipulation can then yield the desired product. Recent advancements in synthetic methodologies have also explored the use of transition-metal catalysis and green chemistry principles to improve the efficiency and sustainability of the synthesis.
In terms of biological activities, 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in key metabolic pathways. For example, it has been reported to exhibit inhibitory activity against certain kinases and proteases, which are important targets in cancer and inflammatory diseases. Additionally, preliminary data suggest that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders.
The pharmacological profile of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is still being elucidated through ongoing research. Preclinical studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability as a drug candidate. These studies have indicated that the compound has favorable pharmacokinetic properties and low toxicity profiles in vitro and in animal models. However, further optimization may be necessary to enhance its bioavailability and reduce potential side effects.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one. While no clinical trials have been initiated as of yet for this specific compound, similar cyclopenta[d]pyrimidine derivatives have shown promise in early-stage clinical trials for various indications. The success of these trials provides a strong foundation for future investigations into the therapeutic potential of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one.
In conclusion, 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one (CAS No. 1247517-44-7) is a promising compound with unique structural features and potential therapeutic applications. Its synthesis has been optimized through advanced methodologies, and preliminary biological studies have revealed its activity against important targets in cancer and neurodegenerative diseases. Further research is warranted to fully explore its pharmacological profile and clinical potential.
1247517-44-7 (2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one) 関連製品
- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)
- 898462-03-8(4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide)
- 1016695-93-4(2-chloro-4-(pyrrolidin-2-yl)phenol)
- 298215-64-2(4-Bromo-2-{(5-bromo-3-methyl-2-pyridinyl)aminomethyl}benzenol)
- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)
- 1539277-95-6((1R)-6-[(benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)
- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)
- 81633-30-9(ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate)
